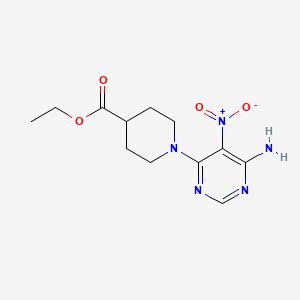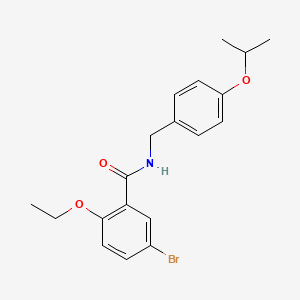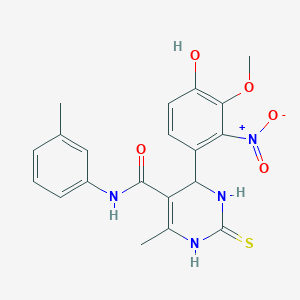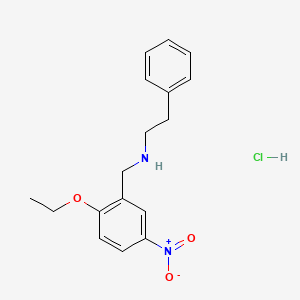
3,6-dichloro-N-(4-methoxy-2-nitrophenyl)-1-benzothiophene-2-carboxamide
説明
3,6-dichloro-N-(4-methoxy-2-nitrophenyl)-1-benzothiophene-2-carboxamide, also known as DMNTBC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMNTBC belongs to the class of benzothiophene-based compounds, which have been found to exhibit various biological activities, including anti-inflammatory and anti-cancer properties. In
作用機序
The exact mechanism of action of 3,6-dichloro-N-(4-methoxy-2-nitrophenyl)-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and cancer. 3,6-dichloro-N-(4-methoxy-2-nitrophenyl)-1-benzothiophene-2-carboxamide has been found to inhibit the activation of NF-κB, which is a key transcription factor involved in the expression of pro-inflammatory cytokines and chemokines. Moreover, 3,6-dichloro-N-(4-methoxy-2-nitrophenyl)-1-benzothiophene-2-carboxamide has also been found to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation in cancer cells.
Biochemical and Physiological Effects:
3,6-dichloro-N-(4-methoxy-2-nitrophenyl)-1-benzothiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects in scientific research studies. 3,6-dichloro-N-(4-methoxy-2-nitrophenyl)-1-benzothiophene-2-carboxamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Moreover, 3,6-dichloro-N-(4-methoxy-2-nitrophenyl)-1-benzothiophene-2-carboxamide has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, 3,6-dichloro-N-(4-methoxy-2-nitrophenyl)-1-benzothiophene-2-carboxamide has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the key advantages of 3,6-dichloro-N-(4-methoxy-2-nitrophenyl)-1-benzothiophene-2-carboxamide for lab experiments is its high yield and purity, which makes it easy to obtain and use in various in vitro and in vivo studies. Moreover, 3,6-dichloro-N-(4-methoxy-2-nitrophenyl)-1-benzothiophene-2-carboxamide has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of 3,6-dichloro-N-(4-methoxy-2-nitrophenyl)-1-benzothiophene-2-carboxamide is its limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for 3,6-dichloro-N-(4-methoxy-2-nitrophenyl)-1-benzothiophene-2-carboxamide research. One of the key areas of future research is the development of more efficient synthesis methods for 3,6-dichloro-N-(4-methoxy-2-nitrophenyl)-1-benzothiophene-2-carboxamide, which could lead to higher yields and purity. Moreover, future research could focus on the optimization of 3,6-dichloro-N-(4-methoxy-2-nitrophenyl)-1-benzothiophene-2-carboxamide dosing and administration, as well as the evaluation of its efficacy in various animal models of inflammatory diseases and cancer. Additionally, future research could explore the potential synergistic effects of 3,6-dichloro-N-(4-methoxy-2-nitrophenyl)-1-benzothiophene-2-carboxamide with other anti-inflammatory and anti-cancer agents, which could enhance its therapeutic potential.
科学的研究の応用
3,6-dichloro-N-(4-methoxy-2-nitrophenyl)-1-benzothiophene-2-carboxamide has been found to exhibit promising therapeutic potential in various scientific research studies. One of the key applications of 3,6-dichloro-N-(4-methoxy-2-nitrophenyl)-1-benzothiophene-2-carboxamide is its anti-inflammatory activity, which has been demonstrated in several in vitro and in vivo studies. 3,6-dichloro-N-(4-methoxy-2-nitrophenyl)-1-benzothiophene-2-carboxamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Moreover, 3,6-dichloro-N-(4-methoxy-2-nitrophenyl)-1-benzothiophene-2-carboxamide has also been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
特性
IUPAC Name |
3,6-dichloro-N-(4-methoxy-2-nitrophenyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O4S/c1-24-9-3-5-11(12(7-9)20(22)23)19-16(21)15-14(18)10-4-2-8(17)6-13(10)25-15/h2-7H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZXVZCRDMZYSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-N-(4-methoxy-2-nitrophenyl)-1-benzothiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4139658.png)
![2-oxo-7-propyl-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B4139666.png)
![3-[(3-bromo-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4139667.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4139674.png)

![5-isonicotinoyl-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4139684.png)
![methyl [(6-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B4139686.png)

![[2-(5-acetyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-bromophenoxy]acetonitrile](/img/structure/B4139705.png)
![ethyl 4-[4-(cyanomethoxy)-3-methoxyphenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4139716.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2,5-dimethoxyphenyl)methanesulfonamide](/img/structure/B4139729.png)

![4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4139753.png)